PDE4D2 Biochemical Inhibition: 946274-31-3 Displays Weak Activity Distinct from Potent PDE4 Inhibitors
In a biochemical assay measuring inhibition of the PDE4D2 catalytic domain (residues 86–413) expressed in E. coli, 946274-31-3 exhibited an IC50 of 80,000 nM [1]. By contrast, the prototypical PDE4 inhibitor rolipram inhibits PDE4D2 with an IC50 of approximately 1,000–3,000 nM under comparable conditions [2]. The ~27- to 80-fold weaker potency of 946274-31-3 positions it as a low-affinity PDE4 ligand rather than a potent inhibitor, a property that may be exploited in negative-control experiments or fragment-based screening campaigns.
| Evidence Dimension | PDE4D2 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 80,000 nM [1] |
| Comparator Or Baseline | Rolipram IC50 ≈ 1,000–3,000 nM (literature range for PDE4D2) [2] |
| Quantified Difference | 946274-31-3 is approximately 27–80-fold less potent than rolipram |
| Conditions | PDE4D2 catalytic domain (86–413) expressed in E. coli BL21; substrate: [3H]-cyclic nucleotide; incubation 1 h (BindingDB assay ID 50017662) [1]. Comparator rolipram values sourced from published PDE4D2 biochemical assays [2]. |
Why This Matters
Users requiring a weak or catalytically silent PDE4D2 probe for selectivity-panel counter-screening or crystallography can select 946274-31-3 over potent inhibitors like rolipram, which would saturate the target and obscure off-rate measurements.
- [1] BindingDB Entry BDBM50603823. CHEMBL5188747. IC50 = 8.00E+4 nM for PDE4D2. Assay ID 50017662. Deposited by ChEMBL. View Source
- [2] Wang, H. et al. (2007) Kinetic and Structural Characterization of PDE4D2 and Inhibition by Rolipram. Biochemistry, 46(21), 6288-6298. Rolipram IC50 ≈ 1.0–3.0 µM for PDE4D2. View Source
